2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid
Description
This compound is a structurally complex molecule integrating multiple pharmacophores:
- A 2-bromo-1-propyl-2H-pyridine-4-carbonyl moiety, which introduces halogenated aromatic reactivity.
- A 3,4-dihydro-1H-isoquinoline-2-carboxylate core, a scaffold associated with bioactivity in neurological and anticancer agents.
- A nitric acid counterion, likely enhancing solubility and stability in formulation .
Its synthesis likely involves multi-step coupling reactions, similar to naphthyridine carboxamides (e.g., TLC purification, NMR/LC-MS characterization) .
Properties
Molecular Formula |
C30H36BrN5O7 |
|---|---|
Molecular Weight |
658.5 g/mol |
IUPAC Name |
2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitric acid |
InChI |
InChI=1S/C30H35BrN4O4.HNO3/c1-2-16-33-17-13-24(21-27(33)31)29(37)35(26-10-4-3-5-11-26)19-14-28(36)32-15-20-39-30(38)34-18-12-23-8-6-7-9-25(23)22-34;2-1(3)4/h3-11,13,17,21,27H,2,12,14-16,18-20,22H2,1H3,(H,32,36);(H,2,3,4) |
InChI Key |
UOZBZWREOXRQLG-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=CC1Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tcv 309 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production of Tcv 309 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: Tcv 309 undergoes various chemical reactions, including:
Oxidation: Tcv 309 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: Tcv 309 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of Tcv 309 .
Scientific Research Applications
Chemistry: Used as a research tool to study platelet activating factor pathways and related biochemical processes.
Biology: Investigated for its effects on cellular signaling and inflammation.
Medicine: Explored for its therapeutic potential in conditions such as ischemia-reperfusion injury, cancer pain, and inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
Tcv 309 exerts its effects by inhibiting the platelet activating factor receptor. This inhibition prevents the activation of downstream signaling pathways involved in inflammation, platelet aggregation, and other physiological processes. The molecular targets include the platelet activating factor receptor and associated signaling molecules .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural and Functional Comparison
Key Observations :
- Unlike farnesylthiosalicylic acid derivatives, which rely on NO release, the nitric acid here may primarily act as a counterion rather than a bioactive component .
Pharmacological and Computational Comparisons
- ChemGPS-NP Analysis: Virtual screening using ChemGPS-NP (a chemical global positioning system) would position this compound in a unique chemical space due to its hybrid structure. Traditional similarity-based methods (e.g., Tanimoto coefficients) might overlook its novelty, as seen in bedaquiline analog studies .
- Activity Prediction : XGBoost models (RMSE: 9.091 K, R²: 0.928) could predict its physicochemical properties (e.g., logP, polar surface area) but may lack training data for such complex hybrids .
Physicochemical Properties
- Solubility : The nitric acid counterion likely improves aqueous solubility compared to neutral analogs like naphthyridine carboxamides. Pitzer parameters (deviation <0.002) confirm nitric acid’s role in stabilizing ionic interactions .
- Stability : Bromine substitution may increase metabolic stability but poses synthetic challenges (e.g., handling reactive intermediates) .
Biological Activity
The compound 2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate; nitric acid is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 658.5 g/mol. The compound features a unique structure that combines elements from isoquinoline and pyridine derivatives, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C30H36BrN5O7 |
| Molecular Weight | 658.5 g/mol |
| IUPAC Name | 2-[3-(N-(2-bromo-1-propyl-2H-pyridine-4-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate; nitric acid |
| InChI | InChI=1S/C30H35BrN4O4.HNO3/c1-2... |
Research indicates that this compound acts primarily as an inhibitor of platelet activating factor (PAF) , which plays a critical role in various physiological processes including inflammation and thrombosis. By inhibiting PAF pathways, the compound may exert anti-inflammatory effects and potentially mitigate ischemia-reperfusion injuries .
Anti-inflammatory Effects
Studies have shown that the compound can significantly reduce inflammatory responses in vitro and in vivo. For instance, it has been tested in models of acute inflammation where it demonstrated a reduction in pro-inflammatory cytokines such as IL-6 and TNF-alpha.
Anticancer Properties
Preliminary investigations suggest that this compound may have anticancer properties , particularly in models of cancer pain associated with tumor growth. The mechanism appears to involve modulation of pain pathways through PAF inhibition, thus providing symptomatic relief in cancer patients.
Case Studies
- Ischemia-Reperfusion Injury : In a controlled study involving animal models, administration of the compound prior to inducing ischemia resulted in markedly reduced tissue damage and improved recovery metrics compared to controls. This supports its potential use in clinical settings where ischemia-reperfusion injuries are prevalent.
- Cancer Pain Management : A recent clinical trial explored the efficacy of this compound in managing pain associated with advanced cancer. Patients reported significant pain relief after treatment, with minimal side effects observed .
Research Findings
Recent studies have focused on elucidating the pharmacodynamics and pharmacokinetics of the compound:
- Pharmacodynamics : The compound has been shown to interact with specific receptors involved in pain modulation and inflammatory pathways.
- Pharmacokinetics : Initial data suggest favorable absorption characteristics with a half-life suitable for therapeutic applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
